
2,8-Dimethylnona-1,3,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethylnona-1,3,7-triene is an organic compound with the molecular formula C11H18. It is a type of alkatriene, characterized by having three double bonds in its structure. This compound is known for its role in various biological and chemical processes, particularly in plant defense mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
2,8-Dimethylnona-1,3,7-triene can be synthesized through several methods. One common approach involves the esterification of nonane-based alcohols with methyl or vinyl reagents, followed by dehydration and distillation to obtain the target product . Another method includes the use of farnesyl diphosphate as a precursor, which undergoes enzymatic conversion to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using readily available raw materials. The process may include catalytic reactions and purification steps to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,8-Dimethylnona-1,3,7-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: It can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve halogens or other electrophilic reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction typically produces saturated hydrocarbons .
科学的研究の応用
2,8-Dimethylnona-1,3,7-triene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2,8-Dimethylnona-1,3,7-triene involves its role as a signaling molecule in plants. It is produced in response to herbivore attack and helps attract natural predators of the herbivores, thereby protecting the plant . The molecular targets and pathways involved include the activation of specific enzymes and the release of volatile organic compounds that serve as chemical signals .
類似化合物との比較
Similar Compounds
- 2,6-Dimethyl-2,6,8-nonatriene
- 4,8-Dimethyl-1,3,7-nonatriene (Z)-isomer
Uniqueness
2,8-Dimethylnona-1,3,7-triene is unique due to its specific structure and the positions of its double bonds, which confer distinct chemical and biological properties. Its ability to act as a signaling molecule in plant defense mechanisms sets it apart from other similar compounds .
特性
CAS番号 |
764650-59-1 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
2,8-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C11H18/c1-10(2)8-6-5-7-9-11(3)4/h6,8-9H,1,5,7H2,2-4H3 |
InChIキー |
MHIFKJMNCRZIBE-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC=CC(=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine](/img/structure/B14206595.png)

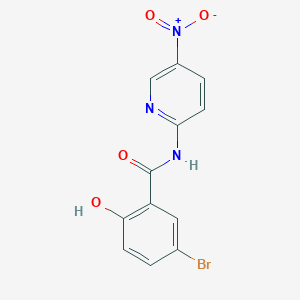
![4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206621.png)
![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
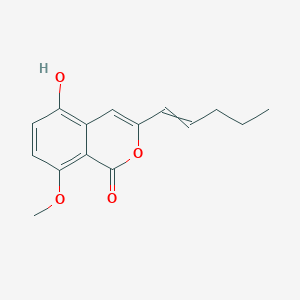
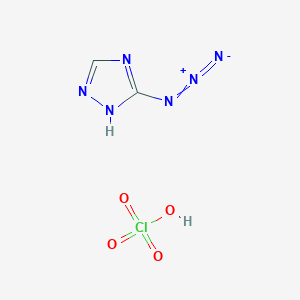
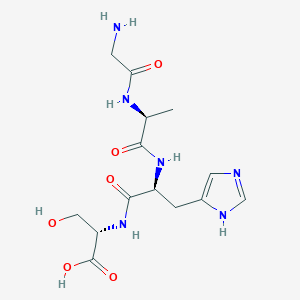
![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
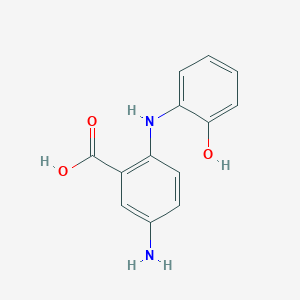
![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
